Octahydro-2H-3,1-benzoxazin-2-one
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Overview
Description
Octahydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound with a unique structure that includes a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-3,1-benzoxazin-2-one can be achieved through several methods. One practical and step-economical protocol involves the preparation of N-alkyl-3,1-benzoxazin-2-one derivatives from anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement . Another method includes the reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl, which gives the desired benzoxazinones in moderate yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the copper-catalyzed one-pot synthesis of benzoxazinones from haloaryloxy acyl chlorides and primary amines . This method is favored for its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form benzoxazinones, which are valuable intermediates in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-halosuccinimide for halogenation, Fe/AcOH for reduction, and various alkylating agents for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound include halogenated benzoxazinones, reduced benzoxazinones, and various substituted derivatives .
Scientific Research Applications
Octahydro-2H-3,1-benzoxazin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . In biology, it has been studied for its antimicrobial, anti-inflammatory, and antitumor activities . In medicine, it is used in the development of pharmaceuticals, including antiretroviral drugs and enzyme inhibitors . In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of octahydro-2H-3,1-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to its antimicrobial and antitumor effects . The compound’s structure allows it to interact with specific receptors and proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Octahydro-2H-3,1-benzoxazin-2-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include 2H-1,3-benzoxazine and 4H-3,1-benzoxazin-4-one, which also exhibit diverse biological activities and are used in various applications . this compound stands out due to its higher stability and broader range of applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and diverse biological activities make it a valuable compound for scientific research and industrial production.
Properties
CAS No. |
105098-84-8 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydrobenzo[d][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h6-7H,1-5H2,(H,9,10) |
InChI Key |
XDUDBJNUDVXMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)COC(=O)N2 |
Origin of Product |
United States |
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